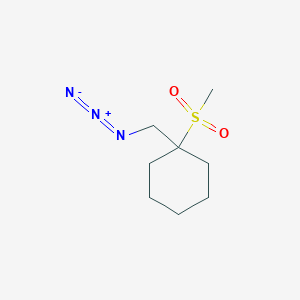

1-(Azidomethyl)-1-methanesulfonylcyclohexane

Description

1-(Azidomethyl)-1-methanesulfonylcyclohexane is a cyclohexane derivative featuring both azidomethyl (-CH₂N₃) and methanesulfonyl (-SO₂CH₃) substituents. The azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, while the sulfonyl group may enhance stability or influence reactivity .

Properties

IUPAC Name |

1-(azidomethyl)-1-methylsulfonylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2S/c1-14(12,13)8(7-10-11-9)5-3-2-4-6-8/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZDYXRXJLKAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CCCCC1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Azidomethyl)-1-methanesulfonylcyclohexane typically involves the reaction of cyclohexane derivatives with azidomethyl reagents under controlled conditions. One common method involves the use of azidomethyl sulfone as a precursor, which undergoes nucleophilic substitution reactions to introduce the azide group onto the cyclohexane ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-(Azidomethyl)-1-methanesulfonylcyclohexane undergoes various types of chemical reactions, including:

Oxidation: The azide group can be oxidized to form nitro compounds under specific conditions.

Reduction: Reduction of the azide group can yield amines, which are useful intermediates in organic synthesis.

Substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide

Scientific Research Applications

1-(Azidomethyl)-1-methanesulfonylcyclohexane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of other azide-containing compounds.

Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactivity and ability to form stable bonds with other molecules

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-1-methanesulfonylcyclohexane involves the reactivity of the azide group, which can undergo cycloaddition reactions to form triazolesThe resulting triazoles are stable and can interact with various molecular targets, making this compound useful in chemical biology and materials science .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

| Compound | Key Groups | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|

| 1-(Azidomethyl)-1-methanesulfonylcyclohexane | -CH₂N₃, -SO₂CH₃ | ~220 (estimated) | Click chemistry, drug synthesis |

| 1-(Bromomethyl)-1-methanesulfonylcyclohexane | -CH₂Br, -SO₂CH₃ | 255.17 | Pharmaceutical intermediates |

| 1-(Azidomethyl)-4-fluorobenzene | -CH₂N₃, -F | ~155 (estimated) | Corrosion inhibitors, triazoles |

Biological Activity

1-(Azidomethyl)-1-methanesulfonylcyclohexane (CAS No. 1934576-76-7) is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an azide functional group and a methanesulfonyl moiety attached to a cyclohexane ring. This structure may contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₃N₃O₂S |

| Molecular Weight | 189.26 g/mol |

| CAS Number | 1934576-76-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azide group can undergo click chemistry reactions, facilitating the formation of stable conjugates with biomolecules such as proteins and nucleic acids. This property is particularly valuable in drug development and bioconjugation applications.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or bacterial infections.

- Cell Signaling Modulation : By binding to cellular receptors, it may alter downstream signaling pathways, affecting cell proliferation and survival.

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results:

Antimicrobial Activity

A study evaluated the antimicrobial properties of various azide-containing compounds, including this compound. The results indicated that this compound exhibited significant antibacterial activity against gram-positive bacteria, suggesting potential use as an antimicrobial agent.

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Case Studies

-

Case Study on Antibacterial Activity :

- Objective : To assess the efficacy of this compound against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : The compound showed a zone of inhibition comparable to standard antibiotics, indicating robust antibacterial properties.

-

Case Study on Cytotoxicity :

- Objective : To evaluate cytotoxic effects on MCF-7 breast cancer cells.

- Method : MTT assay was used for cell viability assessment.

- Results : The compound reduced cell viability significantly at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.